molecular formula C15H24N2O2 B12495307 4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid

4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid

Cat. No.: B12495307
M. Wt: 264.36 g/mol
InChI Key: XMFLBERPXFICHE-UHFFFAOYSA-N
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Description

4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid is an organic compound with the molecular formula C14H22N2O2. This compound is characterized by the presence of a benzoic acid moiety substituted with a diethylamino propyl group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid typically involves the reaction of 4-formylbenzoic acid with 3-(diethylamino)propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: This compound shares a similar benzoic acid core but differs in the substituent groups attached to the aromatic ring.

    4-(Diethylamino)benzoic acid: Another related compound with a diethylamino group attached directly to the benzoic acid moiety.

Uniqueness

4-({[3-(Diethylamino)propyl]amino}methyl)benzoic acid is unique due to the presence of both a diethylamino group and a propyl chain, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

4-[[3-(diethylamino)propylamino]methyl]benzoic acid

InChI

InChI=1S/C15H24N2O2/c1-3-17(4-2)11-5-10-16-12-13-6-8-14(9-7-13)15(18)19/h6-9,16H,3-5,10-12H2,1-2H3,(H,18,19)

InChI Key

XMFLBERPXFICHE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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